2-(4-bromo-3-methylphenoxy)benzaldehyde
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Overview
Description
2-(4-Bromo-3-methylphenoxy)benzaldehyde is an organic compound with the molecular formula C14H11BrO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromo group and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-3-methylphenoxy)benzaldehyde typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 3-methylphenol, undergoes bromination to introduce a bromo group at the para position.
Etherification: The brominated product is then reacted with 2-hydroxybenzaldehyde to form the desired ether linkage.
Formylation: The final step involves the formylation of the benzene ring to introduce the aldehyde group.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-3-methylphenoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromo group can participate in nucleophilic substitution reactions, such as the Suzuki coupling reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Palladium catalysts are often used in Suzuki coupling reactions.
Major Products:
Oxidation: 2-(4-Bromo-3-methylphenoxy)benzoic acid.
Reduction: 2-(4-Bromo-3-methylphenoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-3-methylphenoxy)benzaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methylphenoxy)benzaldehyde depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
4-Bromobenzaldehyde: Similar in structure but lacks the methylphenoxy group.
3-Bromo-4-methylbenzaldehyde: Similar but with different substitution patterns on the benzene ring.
2-Bromo-4-methoxybenzaldehyde: Similar but with a methoxy group instead of a methylphenoxy group.
Properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-10-8-12(6-7-13(10)15)17-14-5-3-2-4-11(14)9-16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUMMYJRXPSPBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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